7-Ethyl-1H-indole-5-carboxylic acid
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Overview
Description
7-Ethyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of an o-nitrotoluene derivative to form the indole core . Subsequent functionalization steps introduce the ethyl and carboxylic acid groups under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize cost-effective catalysts and reagents, along with scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
7-Ethyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 1H-Indole-5-carboxylic acid
- 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid
- Quinoline-6-carboxylic acid
- 7-Quinolinecarboxylic acid
- 7-Methylquinoline-5-carboxylic acid
Comparison: 7-Ethyl-1H-indole-5-carboxylic acid is unique due to the presence of the ethyl group at the 7-position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-ethyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-7-5-9(11(13)14)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) |
InChI Key |
FDJWWEBSXOPHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)C(=O)O)C=CN2 |
Origin of Product |
United States |
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